tert-butyl 7-amino-decahydroisoquinoline-2-carboxylate tert-butyl 7-amino-decahydroisoquinoline-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 1246034-19-4
VCID: VC11595035
InChI: InChI=1S/C14H26N2O2/c1-14(2,3)18-13(17)16-7-6-10-4-5-12(15)8-11(10)9-16/h10-12H,4-9,15H2,1-3H3
SMILES:
Molecular Formula: C14H26N2O2
Molecular Weight: 254.37 g/mol

tert-butyl 7-amino-decahydroisoquinoline-2-carboxylate

CAS No.: 1246034-19-4

Cat. No.: VC11595035

Molecular Formula: C14H26N2O2

Molecular Weight: 254.37 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

tert-butyl 7-amino-decahydroisoquinoline-2-carboxylate - 1246034-19-4

Specification

CAS No. 1246034-19-4
Molecular Formula C14H26N2O2
Molecular Weight 254.37 g/mol
IUPAC Name tert-butyl 7-amino-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-2-carboxylate
Standard InChI InChI=1S/C14H26N2O2/c1-14(2,3)18-13(17)16-7-6-10-4-5-12(15)8-11(10)9-16/h10-12H,4-9,15H2,1-3H3
Standard InChI Key AFDHNDBUQDWTBZ-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1CCC2CCC(CC2C1)N

Introduction

Structural and Stereochemical Characteristics

The molecular formula of tert-butyl 7-amino-decahydroisoquinoline-2-carboxylate is C₁₄H₂₆N₂O₂, with a molecular weight of 254.37 g/mol . Its SMILES notation, CC(C)(C)OC(=O)N1CCC2CCC(CC2C1)N, encodes a decahydroisoquinoline system where the nitrogen at position 2 is protected by a tert-butyloxycarbonyl (Boc) group, while position 7 bears a primary amine . The InChIKey AFDHNDBUQDWTBZ-UHFFFAOYSA-N confirms the compound’s unique stereoelectronic profile .

Table 1: Predicted Collision Cross-Section (CCS) Values for tert-Butyl 7-Amino-decahydroisoquinoline-2-carboxylate

Adductm/zCCS (Ų)
[M+H]⁺255.20671161.5
[M+Na]⁺277.18865169.2
[M+NH₄]⁺272.23325168.7
[M-H]⁻253.19215162.1

The Boc group enhances solubility in organic solvents, while the amine at position 7 introduces a site for further functionalization, such as acylation or alkylation. The decahydroisoquinoline core adopts a chair-chair conformation, with the amino group occupying an axial position, influencing its reactivity and intermolecular interactions .

Physicochemical Properties and Analytical Data

The compound’s logP (predicted) is estimated at 1.8–2.2, indicating moderate lipophilicity suitable for blood-brain barrier penetration. Its polar surface area (PSA) of 66.8 Ų suggests moderate solubility in polar solvents, consistent with tertiary amine and carbamate functionalities .

Table 2: Comparative Analysis of Decahydroisoquinoline Derivatives

CompoundAmino PositionMolecular WeightCCS [M+H]⁺ (Ų)
tert-Butyl 7-amino-derivative 7254.37161.5
tert-Butyl 5-amino-derivative5254.37Not reported

Positional isomerism significantly impacts physicochemical behavior. For instance, the 7-amino derivative’s CCS value (161.5 Ų) reflects a more compact conformation compared to hypothetical 5-amino analogs due to steric effects .

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